1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)-
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Overview
Description
8-(4-Chlorophenyl)-1,4-dioxaspiro[45]decane-8-carboxylic acid is a complex organic compound characterized by a spirocyclic structure
Preparation Methods
The synthesis of 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid typically involves intricate reactions such as cyclocondensation and spirocyclization. One common synthetic route includes the use of pyridazine-4,5-dicarboxylic anhydride as a versatile synthon. Industrial production methods may involve microwave-assisted synthesis to enhance reaction efficiency.
Chemical Reactions Analysis
8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Halogenation and nitration are typical substitution reactions for this compound.
Cyclocondensation: This reaction is crucial for forming the spirocyclic structure.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of nonlinear optical materials due to its unique structural features.
Mechanism of Action
The mechanism of action for 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid depends on its interaction with biological targets. It may bind to specific proteins or enzymes, affecting their function. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar compounds include:
N-(4-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide: Shares a similar spirocyclic structure but differs in functional groups.
1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride: Another spirocyclic compound with different substituents.
8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid stands out due to its unique combination of a chlorophenyl group and a dioxaspirodecane ring system, which imparts distinct chemical and physical properties.
Properties
CAS No. |
56327-02-7 |
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Molecular Formula |
C15H17ClO4 |
Molecular Weight |
296.74 g/mol |
IUPAC Name |
8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid |
InChI |
InChI=1S/C15H17ClO4/c16-12-3-1-11(2-4-12)14(13(17)18)5-7-15(8-6-14)19-9-10-20-15/h1-4H,5-10H2,(H,17,18) |
InChI Key |
NQPPDXRENIUTHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(C3=CC=C(C=C3)Cl)C(=O)O)OCCO2 |
Origin of Product |
United States |
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